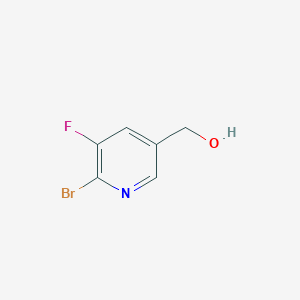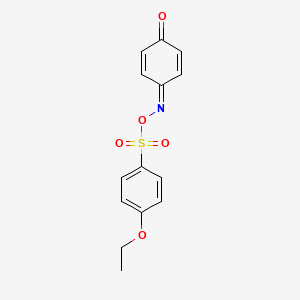
4-((((4-Ethoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The compound can be synthesized through a Rhodium(II)-catalyzed divergent intramolecular tandem cyclization of N- or O-tethered cyclohexa-2,5-dienones with 1-sulfonyl-1,2,3-triazole . The specific synthesis process depends on the connecting atom between the cyclohexa-2,5-dienone unit and the 1-sulfonyl-1,2,3-triazole moiety .Molecular Structure Analysis
The molecular structure of this compound is complex and involves several functional groups. The structure is characterized by the presence of a cyclohexa-2,5-dienone unit and a 1-sulfonyl-1,2,3-triazole moiety .Chemical Reactions Analysis
The compound can undergo a variety of chemical reactions. For instance, when the connecting atom between the cyclohexa-2,5-dienone unit and the 1-sulfonyl-1,2,3-triazole moiety is a N-sulfonated group, a cyclopropanation of the olefinic unit in the cyclohexa-2,5-dienone moiety can take place .Applications De Recherche Scientifique
Organic Solar Cells
4-((((4-Ethoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone: (EPDP) has been incorporated into donor–acceptor (D–A) conjugated polymers for use in organic solar cells. These polymers exhibit promising properties for photovoltaic applications. Researchers have successfully synthesized EPDP-based polymers and characterized them via various techniques, including 1H NMR, GPC, FTIR, DSC, XRD, PL, and UV-Vis methods . The resulting materials can be applied in bulk-heterojunction (BHJ) structures to enhance solar cell efficiency.
Antiproliferative Agents
While not directly studied for this compound, related indole derivatives have shown potential as antiproliferative agents. For instance, pyrimidine-derived indole ribonucleosides have demonstrated activity against cancer cell lines such as HL-60 cervical carcinoma , HeLaS3 , and T-lymphoblastic leukemia . Further exploration of EPDP’s structural modifications could reveal similar bioactivity.
Computational Chemistry
Molecular modeling and computational simulations can predict EPDP’s behavior, stability, and electronic properties. Researchers can explore its potential as a ligand for metal complexes or study its reaction mechanisms.
Mécanisme D'action
Target of Action
The primary target of 4-((((4-Ethoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone is the cyclohexa-2,5-dienone unit and the 1-sulfonyl-1,2,3-triazole moiety . The compound interacts with these targets in the presence of a rhodium (II) catalyst .
Mode of Action
The compound undergoes a rhodium (II)-catalyzed divergent intramolecular tandem cyclization . When the connecting atom between the cyclohexa-2,5-dienone unit and the 1-sulfonyl-1,2,3-triazole moiety is a N-sulfonated group, a cyclopropanation of the olefinic unit in the cyclohexa-2,5-dienone moiety can take place . This results in the formation of cyclopropa [cd]indole derivatives .
Biochemical Pathways
The affected biochemical pathway involves the cyclopropanation of α-imino rhodium carbenes with electron-deficient intra-annular olefins . This is the first example of such a reaction . The reaction mechanisms have also been proposed along with a synthetic transformation .
Result of Action
The result of the compound’s action is the formation of cyclopropa [cd]indole derivatives . These derivatives are formed in moderate to good yields .
Action Environment
The action of the compound is influenced by the presence of a rhodium (II) catalyst . The type of connecting atom between the cyclohexa-2,5-dienone unit and the 1-sulfonyl-1,2,3-triazole moiety also affects the compound’s action . If the connecting atom is a N-sulfonated group, a cyclopropanation of the olefinic unit in the cyclohexa-2,5-dienone moiety can take place . If the connecting linker is an oxygen atom, an oxy–Cope rearrangement can be triggered under similar reaction conditions .
Propriétés
IUPAC Name |
[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-ethoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S/c1-2-19-13-7-9-14(10-8-13)21(17,18)20-15-11-3-5-12(16)6-4-11/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAOPMSOTIPXEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)ON=C2C=CC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((((4-Ethoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-ethoxyphenyl)-3-hydroxy-3-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2752544.png)
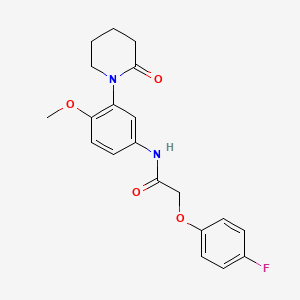
![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2752546.png)

![3-(benzylsulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)propanamide](/img/structure/B2752549.png)
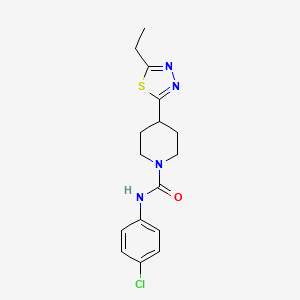

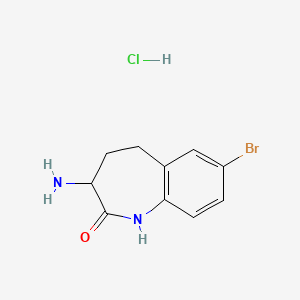
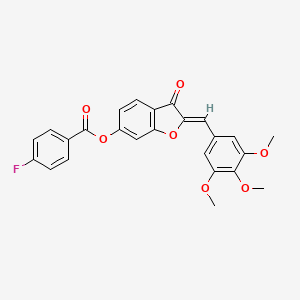
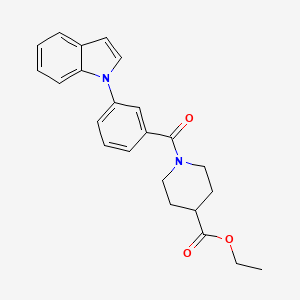


![7-[(2-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2752563.png)
